molecular formula C20H17F3N4O3 B2983957 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-79-2

3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2983957
CAS No.: 2034464-79-2
M. Wt: 418.376
InChI Key: MTYNANPNZMCXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The core structure features a bicyclic pyridopyrimidinone system, with a piperidin-4-yl group at position 3 substituted by a 3-(trifluoromethoxy)benzoyl moiety. While specific biological data for this compound are unavailable in the provided evidence, structurally related derivatives exhibit antitumor, antimicrobial, and antiplatelet activities .

Properties

IUPAC Name

3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-15-4-1-3-13(11-15)18(28)26-9-6-14(7-10-26)27-12-25-17-16(19(27)29)5-2-8-24-17/h1-5,8,11-12,14H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYNANPNZMCXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F3N3OC_{19}H_{18}F_3N_3O with a molecular weight of approximately 389.37 g/mol. The compound features a trifluoromethoxy group, a piperidine moiety, and a pyrido[2,3-d]pyrimidinone core, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the piperidine ring : Utilizing available precursors through cyclization reactions.
  • Introduction of the trifluoromethoxy group : This can be achieved via nucleophilic substitution reactions.
  • Final assembly : Coupling the piperidine derivative with the pyrido[2,3-d]pyrimidinone framework.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity during synthesis.

Biological Activity

The biological activity of this compound has been investigated across various studies:

Antiviral Activity

Recent studies have shown that derivatives of pyrido[2,3-d]pyrimidines demonstrate significant antiviral properties. For instance, compounds structurally related to this compound have exhibited efficacy against herpes simplex virus (HSV) and respiratory syncytial virus (RSV) with IC50 values ranging from 5 to 28 μM for RSV inhibition .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in inflammatory processes. For example, it has been noted that similar compounds inhibit deubiquitinase enzymes like USP28, which are implicated in cancer progression . The IC50 value for these inhibitors was reported at approximately 1.10 μM, indicating strong potency.

Binding Interactions

The binding interactions of this compound with biological targets are mediated through hydrogen bonding and dipole interactions due to its polar functional groups. These interactions are critical for understanding its mechanism of action and therapeutic potential .

Case Studies

  • Case Study on Antiviral Efficacy : A study evaluated the antiviral effects of related pyrimidine derivatives against HSV-1. The results indicated that certain modifications in the structure enhanced antiviral activity by reducing plaque formation significantly .
  • Case Study on Cancer Cell Lines : Another study focused on the impact of pyrido[2,3-d]pyrimidine derivatives on gastric cancer cell lines. The compounds were shown to inhibit cell proliferation and induce cell cycle arrest at the S phase .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity based on specific substitutions:

Compound NameStructural FeaturesBiological Activity
Compound ATriazolone coreAntiviral activity
Compound BPyridine derivativeEnzyme inhibition
Compound CDifferent substituentsCytotoxic effects

Comparison with Similar Compounds

Structural Analogues in the Pyridopyrimidinone Family

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituent Biological Activity Synthesis Yield/Data Key References
Target Compound 3-(Trifluoromethoxy)benzoyl-piperidin-4-yl Unknown (hypothesized kinase inhibition) Not reported
8-(4-(4-Trifluoromethylbenzyl)piperidin-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (53d) 4-(4-Trifluoromethylbenzyl)piperidin-1-yl Kinase inhibition (cell potency) 43% yield; NMR confirmed
3-(2-Phenylthiazol-4-yl-ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (K1-K5) Thiazole-ethyl Cytotoxic (MCF-7, HeLa cells) 25–40% yield; TLC-purified
3-(2-Piperidinylethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (Compound III) Piperidinylethyl Anxiolytic, analgesic Active in four-plate test (mice)
8-(Benzo[d][1,3]dioxol-5-ylmethyl-piperidin-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (53g) Benzodioxole-methyl-piperidinyl Kinase inhibition 42% yield; KP-NH cartridge purified

Pharmacological and Physicochemical Insights

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound may enhance target binding and metabolic stability compared to chlorobenzyl () or dichlorobenzyl () analogues.
  • Piperidine Substitution: Benzoyl-piperidine (target) vs.
  • Activity Trends :
    • Thiazole-ethyl derivatives () prioritize cytotoxicity, while piperidinylethyl compounds () target CNS pathways.
    • Antiplatelet activity in correlates with tetrahydro-pyridopyrimidine cores, suggesting hydrogenation modulates efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.